Benzoic acid, hex-2-yl ester
Description
Overview of Benzoate (B1203000) Esters in Organic Chemistry
Benzoate esters are a significant class of organic compounds characterized by the core structure of a benzoic acid molecule linked to an alcohol via an ester bond. aakash.ac.in This structure consists of a benzene (B151609) ring attached to a carbonyl group, which is, in turn, bonded to an oxygen atom followed by an alkyl or aryl group. aakash.ac.in The general formula for a benzoate ester is R-COO-C₆H₅, where R represents the alkyl or aryl group from the alcohol.
The synthesis of benzoate esters is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating a carboxylic acid (benzoic acid) with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. aakash.ac.inresearchgate.net The continuous removal of water, a byproduct of the reaction, helps to drive the equilibrium towards the formation of the ester, thereby increasing the yield. aakash.ac.in More environmentally friendly methods are also being explored, including the use of heteropolyacids as recyclable catalysts and enzymatic routes. researchgate.netresearchgate.net Lipases, in particular, are gaining attention for their ability to catalyze esterification under mild conditions, which can lead to purer products with fewer byproducts. mdpi.comresearchgate.net
The properties of benzoate esters are influenced by both the benzene ring and the attached alkyl or aryl group. They are generally less volatile than their corresponding carboxylic acids and often possess pleasant, fruity, or floral aromas, leading to their widespread use in the fragrance and flavor industries. lookchem.com Their applications extend to various fields, where they can serve as plasticizers, solvents, and intermediates in the synthesis of more complex molecules. google.com
Academic Significance of Alkyl Benzoates and Related Compounds
Alkyl benzoates are of considerable interest in academic and industrial research due to their versatile chemical nature. They serve as valuable model substrates for studying the mechanisms of ester hydrolysis, a fundamental reaction in organic and biological chemistry. nih.gov For instance, studies on the hydrolysis of various benzoate esters have provided insights into reaction kinetics and the influence of the ester's structure on its stability in different environments, such as in rat plasma and liver microsomes. nih.gov
In synthetic organic chemistry, the benzoate group is often employed as a protecting group for alcohols. organic-chemistry.org Its stability under various reaction conditions, coupled with the relative ease of its removal, makes it a useful tool in multi-step syntheses of complex organic molecules. organic-chemistry.org
Furthermore, research into the synthesis of alkyl benzoates continues to evolve, with a focus on developing more efficient and sustainable catalytic methods. The use of lipases as biocatalysts for esterification and transesterification reactions is a prominent area of investigation. researchgate.netnih.govnih.gov These enzymatic methods offer high selectivity and operate under mild conditions, presenting a green alternative to traditional chemical synthesis. mdpi.comresearchgate.net The study of these enzymatic reactions, including the impact of different solvents and reaction parameters, contributes to the broader understanding of biocatalysis. sci-hub.seresearchgate.net
Structural Context of Benzoic Acid, hex-2-yl Ester within Ester Chemistry
This compound, with the chemical formula C₁₃H₁₈O₂, is an ester formed from benzoic acid and hexan-2-ol. nist.gov Its structure features a central benzoate group, where the carbonyl carbon of benzoic acid is bonded to the oxygen atom of the hexan-2-ol moiety. The "hex-2-yl" designation indicates that the ester linkage is at the second carbon of a six-carbon hexyl chain, making it a secondary alcohol ester. This specific placement of the ester group along the alkyl chain influences the molecule's steric and electronic properties, distinguishing it from its primary isomer, hexyl benzoate.
The molecular structure of esters, including the dihedral angles between different parts of the molecule, plays a crucial role in their physical and chemical behavior. sapub.org For instance, in the crystal structure of some complex esters, the planar benzene ring of the benzoate group and the substituent groups are often oriented at specific angles to each other, which can affect intermolecular interactions like C–H···π and π–π stacking. sapub.org These structural features are fundamental to understanding the compound's properties and reactivity.
The presence of the hexyl group in this compound imparts a degree of lipophilicity to the molecule. This property is significant in various applications, such as in the formulation of cosmetics or as a component in organic synthesis where solubility in non-polar solvents is required. dntb.gov.ua The study of such esters contributes to a deeper understanding of structure-property relationships within the broader class of benzoate esters.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | hexan-2-yl benzoate |
| CAS Number | 5699-59-2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
hexan-2-yl benzoate |
InChI |
InChI=1S/C13H18O2/c1-3-4-8-11(2)15-13(14)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 |
InChI Key |
RDZOLJBSUTTYRO-UHFFFAOYSA-N |
SMILES |
CCCCC(C)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Ester Formation and Transformation
Reaction Mechanism Elucidation in Esterification Processes
The formation of esters, such as hex-2-yl benzoate (B1203000), from carboxylic acids and alcohols is a fundamentally important reaction in organic chemistry. The most common method for this transformation is the Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (benzoic acid) and an alcohol (hexan-2-ol).
The generally accepted mechanism for Fischer esterification proceeds as follows blogspot.com:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. blogspot.com
Nucleophilic Attack by the Alcohol: The alcohol (hexan-2-ol) acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. blogspot.com
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, simultaneously expelling a molecule of water.
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. blogspot.com
This entire process is reversible, and the position of the equilibrium can be influenced by the reaction conditions. The removal of water as it is formed, for instance, can drive the reaction towards the formation of the ester.
An alternative pathway for ester synthesis involves the reaction of aldehydes. For example, benzaldehyde (B42025) can be oxidized to benzoic acid, which can then be esterified. Selenium-catalyzed oxidation of aldehydes in the presence of an alcohol can directly yield esters. mdpi.com The proposed mechanism involves the oxidation of the selenium catalyst by hydrogen peroxide to form seleninic and perseleninic acids, which are the active catalytic species. mdpi.com
Role of Catalysts and Ligands in Reaction Pathways
Catalysts play a pivotal role in esterification reactions, not only by accelerating the reaction rate but also by influencing the reaction pathway and selectivity.
Acid Catalysts in Fischer Esterification: In the classic Fischer esterification, strong Brønsted acids like sulfuric acid are commonly used. blogspot.com Their primary role is to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. blogspot.com The catalytic activity is related to the acid strength and its ability to function as a proton donor.
Transition Metal Catalysts: Transition metal complexes are also effective catalysts for various esterification and related transformations. For instance, copper(II)-benzoate complexes have been identified as the resting state of the catalyst in the oxidative dehydrogenative carboxylation of alkanes to allylic esters. acs.org In this reaction, the catalyst does not react directly with the alkane but is involved in the subsequent oxidation of an intermediate alkene. acs.org
Rhodium(II) carboxylates are another important class of catalysts, particularly for carbene and nitrene insertion reactions that can lead to ester formation. acs.org The synthesis of these catalysts can be achieved directly from rhodium(III) chloride, and the nature of the carboxylate ligand can be varied to tune the catalyst's reactivity and selectivity. acs.org For example, rhodium(II) catalysts with chiral monocarboxylate ligands derived from amino acids like tert-leucine and proline are widely used in asymmetric catalysis. acs.org
Ligands: In transition metal-catalyzed reactions, ligands play a crucial role in modulating the catalyst's electronic and steric properties, which in turn influences its activity and selectivity. For example, in palladium-catalyzed reactions, the choice of ligand can determine the reaction outcome. Chiral ligands like BINAP have been used to achieve good yields and enantioselectivities in certain transformations. acs.org Similarly, in rhodium-catalyzed hydroamination reactions, Cy-MOP-type ligands have been shown to afford high yields and enantioselectivities. acs.org The structure of the ligand can create a specific chiral environment around the metal center, directing the approach of the reactants and leading to the preferential formation of one stereoisomer.
The table below summarizes the role of different catalysts and ligands in ester formation.
| Catalyst/Ligand System | Reaction Type | Role |
| Sulfuric Acid | Fischer Esterification | Protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity. blogspot.com |
| Copper(II)-benzoate | Oxidative Dehydrogenative Carboxylation | Acts as the resting state of the catalyst, involved in the oxidation of an intermediate alkene. acs.org |
| Rhodium(II) Carboxylates | Carbene/Nitrene Insertion | Catalyzes the insertion reaction to form esters. The ligand influences reactivity and selectivity. acs.org |
| Chiral BINAP Ligands (with Palladium) | Asymmetric Transformations | Induces enantioselectivity in the formation of chiral products. acs.org |
| Cy-MOP-type Ligands (with Rhodium) | Asymmetric Hydroamination | Provides high yields and enantioselectivities in the synthesis of chiral amines. acs.org |
Stereochemical Control in Asymmetric Synthesis
The synthesis of a specific stereoisomer of a chiral molecule like hex-2-yl benzoate requires stereochemical control. This is often achieved through asymmetric synthesis, which utilizes chiral elements to favor the formation of one enantiomer or diastereomer over the other. york.ac.ukuwindsor.ca
Chiral Auxiliaries: One common strategy is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For example, chiral oxazolidinones, popularized by David A. Evans, are widely used as auxiliaries in stereoselective aldol (B89426) reactions, which can establish two contiguous stereocenters. wikipedia.org
Chiral Catalysts: The use of chiral catalysts is another powerful approach for asymmetric synthesis. york.ac.uk A chiral catalyst creates a chiral environment that influences the transition state of the reaction, leading to the preferential formation of one enantiomer. This method is highly efficient as a small amount of the chiral catalyst can generate a large amount of the chiral product.
For instance, iridium catalysts bearing chiral spiro ligands have been used for the carboxy-directed asymmetric hydrogenation of α-alkyl-α-aryl terminal olefins, providing access to compounds with a chiral benzylmethyl center with high enantioselectivity. researchgate.net Similarly, the Sharpless asymmetric epoxidation and dihydroxylation reactions employ chiral ligands in combination with metal catalysts (titanium and osmium, respectively) to achieve high enantioselectivity in the oxidation of prochiral allylic alcohols and alkenes. acs.org
The table below provides examples of methods for stereochemical control.
| Method | Description | Example |
| Chiral Auxiliary | A temporary chiral group attached to the substrate to direct stereochemistry. wikipedia.org | Evans's oxazolidinones for stereoselective aldol reactions. wikipedia.org |
| Chiral Catalyst | A catalyst with a chiral structure that creates a chiral reaction environment. york.ac.uk | Iridium/SpiroPAP catalyst for asymmetric hydrogenation of α-keto acids. researchgate.net |
| Sharpless Asymmetric Epoxidation | Titanium-tartrate catalyzed epoxidation of allylic alcohols. acs.org | Synthesis of chiral epoxides from prochiral allylic alcohols. acs.org |
| Sharpless Asymmetric Dihydroxylation | Osmium-catalyzed dihydroxylation of alkenes using chiral quinine (B1679958) ligands. acs.org | Formation of chiral vicinal diols from prochiral olefins. acs.org |
Transition State Analysis and Kinetic Studies
Understanding the transition state and kinetics of a reaction is crucial for optimizing reaction conditions and elucidating the reaction mechanism.
Transition State Analysis: Computational methods are often employed to model the transition states of reactions. For the decarboxylative bromination of aryl carboxylic acids, a concerted mechanism via a 4-membered transition state has been proposed based on computational analysis. acs.org The geometry and energy of the transition state can provide insights into the factors that control the reaction's rate and selectivity.
Kinetic Studies: Kinetic studies involve measuring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants and catalysts) to determine the reaction order and rate constants.
In another study on the esterification of acetic acid with 2-ethylhexanol catalyzed by an ion-exchange resin (Amberlyst 36), the reaction was found to follow a second-order reversible reaction model. dergipark.org.tr The equilibrium constant was determined and found to be independent of temperature within the studied range. dergipark.org.tr
The kinetic data obtained from such studies are essential for the mathematical modeling and simulation of esterification processes, which can aid in the design and optimization of industrial reactors. researchgate.netdnu.dp.ua
The table below presents kinetic data for related esterification reactions.
| Reaction | Catalyst | Reaction Order | Activation Energy (Forward) | Activation Energy (Reverse) | Reference |
| Benzoic acid + 1-Butyl alcohol | p-Toluenesulfonic acid | First order in benzoic acid | 58.40 kJ/mol | 57.70 kJ/mol | researchgate.netdnu.dp.ua |
| Acetic acid + 2-Ethylhexanol | Amberlyst 36 | Second order (reversible) | Not specified | Not specified | dergipark.org.tr |
Chemical Reactivity and Transformations of Benzoic Acid, Hex 2 Yl Ester Analogues
Ester Hydrolysis and Saponification Reactions
The cleavage of the ester bond in benzoic acid, hex-2-yl ester analogues can be achieved through hydrolysis, typically under acidic or basic conditions. This reaction regenerates the parent benzoic acid derivative and the corresponding alcohol.
Acid-catalyzed hydrolysis of unhindered substituted benzoate (B1203000) esters in strongly acidic aqueous solutions proceeds via the A-2 mechanism. This mechanism involves a rate-determining step where a water molecule attacks the conjugate acid of the ester. Consequently, the reaction rates of these esters, such as methyl benzoate and γ-glyceryl esters of benzoic, anisic, and 3,4,5-trimethoxybenzoic acids, show a linear correlation with the hydrogen ion concentration acs.org.
Base-promoted hydrolysis, also known as saponification, is another common method for cleaving the ester linkage. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. The kinetics of saponification of benzoate esters are influenced by both the substituents on the aromatic ring and the structure of the alcohol moiety.
The effect of substituents on the alkaline hydrolysis of phenyl esters of substituted benzoic acids has been studied, revealing that the ortho inductive effect is more pronounced than in the corresponding phenyl benzoates researchgate.net. The steric effects of ortho substituents in the alkaline hydrolysis of esters of ortho-substituted benzoic acids are comparable to those observed in acid-catalyzed hydrolysis researchgate.net. For para- and meta-substituted phenyl benzoates, the substituent effect on the rate of alkaline hydrolysis can be described by the Hammett relationship researchgate.net.
A comparative study on the hydrolytic stability of a series of benzoate esters under basic conditions (LiOH/THF:H₂O) demonstrated the influence of the alcohol group and aromatic substituents. The rate of hydrolysis was found to be related to the size of the alkyl group in the alcohol portion, with smaller alkyl groups generally leading to faster hydrolysis. For instance, the half-life for the hydrolysis of methyl benzoate and ethyl benzoate was 14 minutes, while it increased to 19 minutes for propyl benzoate and 21 minutes for butyl benzoate nih.gov. Phenyl benzoate exhibited the lowest hydrolytic stability with a half-life of 11 minutes, which is attributed to the stability of the resulting phenoxide ion nih.gov. The presence of electron-withdrawing groups on the benzene (B151609) ring, such as a bromine atom at the para position, increases the rate of hydrolysis, whereas an electron-donating effect, as seen with a meta-bromo substituent, decreases the rate nih.gov.
| Ester | Half-life (t½) in minutes |
|---|---|
| Methyl benzoate | 14 |
| Ethyl benzoate | 14 |
| Propyl benzoate | 19 |
| Butyl benzoate | 21 |
| Phenyl benzoate | 11 |
| Ethyl p-bromobenzoate | 12 |
| Ethyl m-bromobenzoate | 25 |
| Ethyl o-bromobenzoate | 15 |
Functional Group Transformations and Derivatization
Beyond the reactions of the ester group itself, analogues of this compound can undergo a variety of transformations at other functional groups within the molecule.
Reduction Reactions of Ketone and Double Bond Moieties
Analogues of this compound that contain ketone or carbon-carbon double bond functionalities can be selectively reduced. The choice of reducing agent is crucial for achieving the desired transformation without affecting the ester group.
Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to the corresponding alcohols gordon.eduumass.edumasterorganicchemistry.com. In the context of a benzoic acid ester analogue containing a ketone group, NaBH₄ can selectively reduce the ketone to a secondary alcohol while leaving the ester group intact researchgate.net. For example, the reduction of keto esters using a sodium borohydride/methanol system at room temperature efficiently produces the corresponding diols researchgate.net. However, it is important to note that under certain conditions, especially in the presence of neighboring functional groups that can form a ring intermediate, NaBH₄ can also reduce the ester functionality researchgate.net.
For the reduction of carbon-carbon double bonds, particularly in α,β-unsaturated ester systems, catalytic hydrogenation is a common method. This process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), and molecular hydrogen (H₂). The hydrogenation of the aromatic ring of benzoic acid to a cyclohexane ring can be achieved using catalysts like Rh/C nih.gov. The selective hydrogenation of an α,β-unsaturated double bond in an ester, such as a cinnamate, can be accomplished using copper(I)/N-heterocyclic carbene complexes as catalysts, which avoids the use of waste-generating hydrosilanes chemrxiv.org. The reduction of conjugated aldehydes and ketones with sodium borohydride can sometimes lead to the reduction of the carbon-carbon double bond in addition to the carbonyl group, resulting in a fully saturated alcohol sci-hub.se.
| Functional Group | Reducing Agent/Method | Product |
|---|---|---|
| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| α,β-Unsaturated Double Bond | Catalytic Hydrogenation (e.g., Cu(I)/NHC, H₂) | Saturated Ester |
| Aromatic Ring | Catalytic Hydrogenation (e.g., Rh/C, H₂) | Cyclohexane Ring |
Conjugate Addition Reactions
Analogues of this compound that feature an α,β-unsaturated carbonyl system, such as cinnamate esters or benzylidene malonate derivatives, are susceptible to nucleophilic conjugate addition, also known as Michael addition wikipedia.orglumenlearning.com. In this reaction, a nucleophile adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
A wide range of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated benzoic acid ester analogues. These include organometallic reagents, enolates, amines, and thiols. For example, Grignard reagents, in the presence of copper salts, can add to α,β-unsaturated esters to form new carbon-carbon bonds at the β-position researchgate.net. Similarly, aryl nucleophiles derived from arylmagnesium bromides have been shown to add to cinnamides containing chiral auxiliaries, providing a route to chiral 4-aryl-3,4-dihydrocoumarins researchgate.net.
The Michael addition of malonates to α,β-unsaturated aryl esters can be catalyzed by isothiourea derivatives, yielding the corresponding adducts with high enantioselectivity nih.gov. The reaction of azoles with α,β-unsaturated malonates, such as dimethyl 2-benzylidenemalonate, can be catalyzed by cesium carbonate to afford N-substituted azole derivatives rsc.org. The stereoselectivity of these reactions can often be controlled by the use of chiral catalysts or auxiliaries.
Cyclization Reactions and Ring Formation
Intramolecular reactions of benzoic acid ester analogues containing appropriately positioned functional groups can lead to the formation of new ring systems. These cyclization reactions are powerful tools for the synthesis of complex polycyclic molecules.
One example of such a transformation is the synthesis of benzo[a]carbazole derivatives through an intramolecular cyclization reaction rsc.orgnih.govnih.govresearchgate.net. This can be achieved by employing a solid acidic catalyst, such as a sulfonic acid-functionalized amorphous carbon, to promote the ring closure of a suitably substituted precursor derived from a benzoic acid ester analogue rsc.orgnih.govnih.govresearchgate.net. The reaction proceeds through the formation of an intermediate which then undergoes an intramolecular electrophilic aromatic substitution to form the fused ring system.
Enantioselective [2+2] cycloadditions of cinnamate esters can be achieved through triplet energy transfer catalyzed by a Lewis acid-chiral sensitizer system. This allows for the synthesis of chiral cyclobutane derivatives from α,β-unsaturated benzoic acid ester analogues acs.org.
Oxidation and Dehydrogenation Processes
The alkyl or cycloalkyl portions of this compound analogues can undergo oxidation or dehydrogenation reactions. These transformations can introduce new functional groups or lead to aromatization.
For analogues containing a cyclohexyl or cyclohexene moiety, dehydrogenation to form an aromatic ring is a possible transformation. For instance, cyclohexene-carboxylic acids can be dehydro-aromatized using sulfuric acid as an oxidant under mild conditions researchgate.net. A tandem dehydrogenation-olefination-decarboxylation of cyclohexane carboxylic acids has also been reported, which ultimately leads to the formation of olefinated arenes nih.gov. This process involves a multifold C-H activation catalyzed by a palladium complex.
While the direct oxidation of the alkyl chain of a simple benzoic acid ester is not commonly reported, related transformations are known. For example, an environmentally friendly method for the esterification of carboxylic acids with alcohols catalyzed by oxone has been developed, which proceeds through a dehydrogenative coupling rsc.org.
Photochemical Reactions and Photoactivity
Benzoic acid ester analogues, particularly those with aromatic chromophores, can exhibit interesting photochemical reactivity. Upon absorption of light, these molecules can undergo various transformations, including rearrangements, cleavages, and electron transfer reactions.
A well-known photochemical reaction of aryl benzoates is the photo-Fries rearrangement. Upon irradiation, the ester undergoes homolytic cleavage of the acyl-oxygen bond to form a radical pair. This radical pair can then recombine in several ways, leading to the formation of ortho- and para-hydroxybenzophenone derivatives, as well as the parent phenol and benzoic acid conicet.gov.ar. The selectivity of the photo-Fries rearrangement can be influenced by the reaction medium, such as the use of micelles conicet.gov.ar.
Substituted benzoate esters can also undergo photochemical cleavage to yield the corresponding carboxylic acid. For esters with a dialkylamino or methylthio group in the alcohol portion, this reaction can be relatively efficient due to an electron-transfer mechanism rsc.org. Photochemical electron transfer from an excited donor molecule to a benzoate ester can lead to the cleavage of the acyloxy group and its replacement with a hydrogen atom libretexts.org. For example, m-(trifluoromethyl)benzoates can accept an electron from excited N-methylcarbazole, leading to deoxygenation libretexts.org.
The presence of a nitro group on the aromatic ring of a benzoate ester can also lead to unique photochemical reactions, including reductions and esterifications acs.org. Furthermore, benzoyl groups can act as photosensitization auxiliaries, increasing the efficiency and scope of photochemical reactions such as C(sp³)–H fluorinations nih.gov.
Synthesis of Structural Derivatives and Analogs
The synthesis of structural derivatives and analogs of benzoic acid esters, including those related to this compound, involves a variety of well-established and novel chemical methodologies. These approaches are primarily centered around the esterification of benzoic acid and its derivatives with a diverse range of alcohols, or the modification of the parent ester molecule. Research has focused on developing efficient, selective, and environmentally benign procedures to generate a wide array of analogs with varied structural features.
Common synthetic strategies include direct acid-catalyzed esterification, the use of coupling agents, and the activation of the carboxylic acid group. libretexts.orgresearchgate.net A prevalent method for preparing esters is the Fischer esterification reaction, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org However, for more complex substrates or to achieve higher yields under milder conditions, activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are employed. researchgate.net Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂), which subsequently reacts with the desired alcohol. libretexts.org
Recent advancements have focused on greener synthetic routes. Studies have demonstrated the use of deep eutectic solvents (DES) and ionic liquids as effective and recyclable catalysts for the esterification of benzoic acid with various alcohols, including ethanol (B145695), butanol, and hexanol. dergipark.org.tr In one study, a deep eutectic solvent composed of choline chloride and p-toluenesulfonic acid showed superior catalytic activity compared to traditional catalysts. dergipark.org.tr High conversions of benzoic acid were achieved, with the maximum conversion reaching 88.4% for the esterification with ethanol at 75°C when catalyzed by the DES. dergipark.org.tr
The synthesis of specific, often complex, analogs of benzoic acid esters has been reported for various research applications. These syntheses often involve multi-step reaction sequences to build tailored molecular architectures. For instance, a series of sulfamoyl benzoic acid (SBA) analogs were synthesized through a structured approach. nih.gov This included reacting intermediates like 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione with 2-sulfamoylbenzoic acid ethyl ester, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield the desired derivatives. nih.gov Similarly, a range of benzoate derivatives, including esters, (thio)ethers, and amides, have been synthesized by reacting substituted benzoic acids with various alcohols or phenols using dehydrating agents like DCC or concentrated sulfuric acid. google.com
The following tables summarize various synthetic methods and specific examples of synthesized analogs.
Table 1: Comparison of Catalytic Activity in the Esterification of Benzoic Acid with Ethanol
| Catalyst | Temperature (°C) | Benzoic Acid Conversion (%) |
| Deep Eutectic Solvent (DES) | 55 | 52.7 |
| 65 | 64.0 | |
| 75 | 88.4 | |
| Ionic Liquid | 55 | 18.9 |
| 65 | 19.6 | |
| Ion Exchange Resin (Amberlyst 15) | 55 | 9.6 |
| 65 | 7.8 | |
| Data sourced from a study on green catalysts for benzoic acid esterification. dergipark.org.tr |
Table 2: Overview of Synthetic Methods for Benzoic Acid Ester Analogs
| Method | Reagents/Catalysts | Description |
| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄, HCl) | A reversible acid-catalyzed nucleophilic acyl substitution reaction. libretexts.org |
| DCC Coupling | Carboxylic acid, alcohol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | A facile procedure using a coupling agent to facilitate ester formation under mild conditions. researchgate.net |
| Acid Chloride Formation | Carboxylic acid, thionyl chloride (SOCl₂), followed by alcohol | The carboxylic acid is converted to a highly reactive acid chloride intermediate which then reacts with an alcohol. libretexts.org |
| Tin(II) Catalysis | Benzoic acid, alcohol (C7-C13), tin(II) compound | Used for preparing benzoic esters with longer alkyl chains, where the water of reaction is removed by distillation. google.com |
| Acylation with Benzoyl Chloride | Alcohol, benzoyl chloride, tetramethylethylenediamine (TMEDA) | A very fast acylation of alcohols that proceeds at low temperatures (-78°C) to give excellent yields. organic-chemistry.org |
Table 3: Examples of Synthesized Structural Analogs of Benzoic Acid Esters
| Analog Class | Synthetic Approach | Key Reactants |
| Substituted Benzoate Esters | Dehydration/Coupling | Substituted benzoic acids, various alcohols/phenols, DCC or H₂SO₄ |
| Sulfamoyl Benzoic Acid (SBA) Analogs | Multi-step synthesis | 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione, 2-sulfamoylbenzoic acid ethyl ester, K₂CO₃ |
| Quinazolinone Derivatives | Multi-step synthesis | 2-amino benzoic acid, carbon disulphide, substituted thiocyanate benzoic acid |
| 1,2,4-Triazol-1-yl Benzoate | Esterification | 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, methanol, H₂SO₄ |
| This table provides a summary of various complex analogs synthesized from benzoic acid precursors. nih.govgoogle.compreprints.org |
Structural Characterization and Spectroscopic Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of Benzoic acid, hex-2-yl ester and to gain structural insights from its fragmentation patterns under ionization. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 206.28. nist.gov
Electron ionization (EI) would cause the molecule to fragment in a predictable manner. A key fragmentation pathway for benzoate (B1203000) esters is the cleavage of the ester bond to produce a stable benzoyl cation.
Benzoyl Cation: A prominent peak is expected at m/z 105, corresponding to the [C₆H₅CO]⁺ fragment. This is often the base peak in the spectrum of simple benzoate esters. nih.gov
Phenyl Cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation can lead to a peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. nih.gov
Hexyl Fragments: Fragmentation of the hexyl group would also occur. Loss of the hex-2-yl radical would lead to the protonated benzoic acid fragment. The hexyl cation itself [C₆H₁₃]⁺ would appear at m/z 85.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Fragment Identity | Notes |
|---|---|---|
| 206 | [M]⁺ | Molecular Ion |
| 122 | [C₆H₅COOH]⁺ | Benzoic acid fragment |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (often base peak) |
| 85 | [C₆H₁₃]⁺ | Hexyl cation |
Data predicted based on the fragmentation of analogous benzoate esters. nih.govuni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester group and the aromatic ring.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be present in the range of 1715-1735 cm⁻¹. thieme-connect.comresearchgate.net
C-O Stretches: Two distinct C-O stretching bands are expected for the ester linkage. The C(=O)-O stretch will appear between 1250-1300 cm⁻¹, while the O-C (alkyl) stretch will be in the 1100-1150 cm⁻¹ region. thieme-connect.comrsc.org
Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon stretching vibrations within the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the hexyl group will appear as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). rsc.org
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Ester C=O | Stretch | 1715 - 1735 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
Data based on spectra of similar benzoate esters. thieme-connect.comrsc.orgresearchgate.netnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the benzoyl group. The spectrum is expected to show absorption bands corresponding to π→π* transitions of the benzene ring and the carbonyl group. Studies on benzoic acid and its simple esters, like ethyl salicylate, show characteristic absorption maxima. nist.govrsc.org Benzoic acid in a neutral environment typically displays two main absorption bands: a strong primary band (E2-band) around 230 nm and a weaker secondary band (B-band) around 270-280 nm. rsc.org The exact position (λmax) and intensity (molar absorptivity, ε) can be influenced by the solvent.
Table 6: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Band Type | Predicted λmax (nm) | Notes |
|---|---|---|---|
| π→π* | E2-band | ~230 | Strong absorption |
Data predicted based on the UV-Vis spectra of benzoic acid and related esters. nist.govrsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and conformation of a molecule.
While X-ray crystallography is a powerful tool for the structural analysis of benzoic acid derivatives, specific single-crystal X-ray diffraction data for this compound is not prominently available in published literature. However, the application of this technique to closely related compounds underscores its utility. For instance, studies on various substituted benzoic acid esters, such as liquid crystalline benzoic acid ester MIDA boronates and iodinated isobenzofuranones derived from 2-alkynylbenzoic acids, have successfully employed X-ray diffraction to determine their phase geometries and molecular structures. rsc.orgthieme-connect.com For these related molecules, the technique has been indispensable for resolving stereochemistry and understanding packing models in the solid state. thieme-connect.com Should single crystals of this compound be successfully grown, X-ray crystallography would be the premier method to determine its definitive solid-state structure.
Other Advanced Spectroscopic and Chromatographic Methods (e.g., HPLC, GC-MS for purity and identification)
Beyond solid-state analysis, a suite of advanced spectroscopic and chromatographic techniques is essential for confirming the identity, assessing the purity, and quantifying this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital in this regard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and analysis of non-volatile or thermally sensitive compounds. For benzoic acid esters, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com Analysis of benzoic acid derivatives is often performed using a C18 stationary phase, which separates compounds based on their hydrophobicity. sigmaaldrich.com A mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or trifluoroacetic acid (TFA), allows for efficient elution and separation. sielc.comsigmaaldrich.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the benzoate moiety is a strong chromophore. sigmaaldrich.com
| Parameter | Typical Conditions for Benzoic Acid Derivatives |
| Column | Ascentis® C18, 5 µm particles sigmaaldrich.com |
| Mobile Phase | Acetonitrile (MeCN) and Water sielc.comsigmaaldrich.com |
| Modifier | Phosphoric acid or Trifluoroacetic acid (TFA) sielc.comsigmaaldrich.com |
| Detection | UV Spectroscopy sigmaaldrich.com |
| Application | Purity assessment, separation of impurities sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile compounds like this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook confirms the availability of gas chromatography data for this specific compound. nist.gov
In a typical GC-MS analysis, the ester is injected into the GC system, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. medcraveonline.com Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. medcraveonline.com This method is routinely used for both qualitative identification and quantitative purity analysis of benzoic acid and its various alkyl esters. researchgate.net
| Parameter | Typical Conditions for Volatile Esters |
| GC Column | Dimethylpolysiloxane stationary phase medcraveonline.com |
| Carrier Gas | Helium (He) medcraveonline.comcabidigitallibrary.org |
| Injection Mode | Split/Splitless cabidigitallibrary.org |
| MS Ionization | Electron Ionization (EI), typically at 70 eV medcraveonline.com |
| Detection | Mass Analyzer (e.g., Quadrupole) |
| Application | Identification, Purity Analysis, Quantification medcraveonline.comresearchgate.net |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the electron density distribution) and equilibrium geometry of molecules. researchgate.net By optimizing the molecular geometry, researchers can determine the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy state on the potential energy surface.
For molecules like benzoic acid and its derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict structural parameters such as bond lengths, bond angles, and dihedral angles. oaji.netscience.gov In a study on the benzoic acid monomer and dimer, geometry optimization was performed at the B3LYP/6-311++G(2d,p) level of theory, yielding results that align well with experimental values. oaji.netvjst.vn
For Benzoic acid, hex-2-yl ester, a full geometry optimization would reveal the preferred conformation of the hexyl chain relative to the benzoate (B1203000) group. The calculations would define the precise bond lengths of the C=O and C-O groups within the ester functionality and the geometry of the benzene (B151609) ring. While specific DFT data for this compound is not available in the provided search results, the optimized parameters for the parent benzoic acid molecule provide a foundational reference.
Table 1: Selected Optimized Geometric Parameters for Benzoic Acid Monomer (Reference) (Note: This data is for the parent molecule, Benzoic acid, and serves as a reference for the benzoate moiety in the ester.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(2d,p)) |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (in -COOH) | 1.36 Å |
| Bond Length | O-H (in -COOH) | 0.97 Å |
| Bond Angle | O=C-O | 122.9° |
| Bond Angle | C-C-O | 118.0° |
Data sourced from studies on benzoic acid. oaji.net
Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, govern the outcomes of chemical reactions. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net
Theoretical studies on benzoic acid have calculated its HOMO-LUMO energies and the corresponding energy gap. oaji.netvjst.vn These analyses typically show that the HOMO is located over the phenyl ring and the oxygen atoms, while the LUMO is distributed over the carboxylic acid group and the phenyl ring.
For this compound, the HOMO would likely be concentrated on the electron-rich benzene ring and the ester oxygen atoms. The LUMO would be centered on the carbonyl group (C=O) and the aromatic ring, which are the primary electron-accepting sites. The hexyl group, being an electron-donating alkyl chain, would slightly raise the energy of the HOMO compared to benzoic acid itself, potentially leading to a marginally smaller HOMO-LUMO gap.
Table 2: Calculated Frontier Molecular Orbital Energies for Benzoic Acid (Reference) (Note: This data is for the parent molecule, Benzoic acid, and serves as a theoretical reference.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.42 eV |
| LUMO | -1.53 eV |
| Energy Gap (ΔE) | 5.89 eV |
Data sourced from DFT studies on benzoic acid. oaji.net
Natural Bond Orbital (NBO) Analysis for Lewis Structure Contributions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a localized form corresponding to the familiar Lewis structure picture of lone pairs and chemical bonds. uni-muenchen.de This analysis provides detailed information on charge distribution, hybridization, and intramolecular delocalization or hyperconjugation effects. oaji.netvjst.vn
NBO analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is crucial for understanding resonance and stability. oaji.net For instance, in benzoic acid, significant stabilization energy is found for the interaction between the lone pair orbitals of the hydroxyl oxygen and the π* antibonding orbital of the carbonyl group, indicating strong resonance within the carboxylic acid function. oaji.net
In this compound, NBO analysis would quantify:
The polarization of the σ bonds, such as the C-O and C=O bonds in the ester group.
The delocalization of the p-type lone pairs on the ester oxygen atoms. A strong interaction would be expected between the lone pair of the single-bonded oxygen (O-C=O) and the π* orbital of the carbonyl group, confirming the classic resonance stabilization of the ester.
The delocalization of π-electrons from the benzene ring towards the carbonyl group.
This analysis provides a quantitative picture of the electronic interactions that define the molecule's structure and reactivity.
Prediction of Reactivity and Reaction Pathways
The computational data from DFT, HOMO/LUMO, and NBO analyses enables the prediction of a molecule's chemical behavior. The primary reactive sites in this compound are the ester functional group and the aromatic ring.
Ester Hydrolysis: The most characteristic reaction of an ester is hydrolysis, which can be acid or base-catalyzed. The LUMO's localization on the carbonyl carbon indicates that this site is susceptible to nucleophilic attack, which is the initial step in hydrolysis.
Electrophilic Aromatic Substitution: The HOMO's distribution on the benzene ring indicates its role as a nucleophile in electrophilic aromatic substitution reactions. The ester group is a deactivating, meta-directing substituent. Computational models can predict the relative energies of the intermediates for ortho, meta, and para attack, confirming this directing effect.
Radical Reactions: While less common, computational studies can explore the pathways for radical reactions, for instance by modeling the homolytic cleavage of bonds at high temperatures. researchgate.net
Reaction Mechanisms: DFT is frequently used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net For instance, studies on the reactions of benzoic acid have used DFT to elucidate mechanisms for hydrogenation and anhydride (B1165640) formation. rsc.orgacs.org A similar approach could model the detailed mechanism of esterification or hydrolysis for this compound.
Molecular Dynamics Simulations (if applicable for interactions)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT and other quantum methods are excellent for static properties and reaction mechanisms, MD is suited for exploring the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
For this compound, MD simulations could be employed to:
Analyze the conformational flexibility of the hexyl chain in different solvents.
Simulate its partitioning between two immiscible phases (e.g., octanol (B41247) and water) to predict its lipophilicity.
Study its interaction and binding with surfaces or macromolecules.
However, based on the available search results, no specific molecular dynamics simulation studies have been published for this compound.
Applications and Functional Roles in Non Human Systems
Industrial and Material Science Applications
While specific data on Benzoic acid, hex-2-yl ester is limited, its chemical properties as a benzoate (B1203000) ester provide a basis for understanding its potential industrial roles.
Currently, there is limited specific information available that details the use of this compound as a direct monomer or intermediate in polymer synthesis. While parent molecules like benzoic acid are utilized in certain multi-component reactions to create polymers such as polyesters and polyamides, the direct role of this specific ester is not well-documented in existing literature. The synthesis of polymers often involves monomers with two functional groups that can undergo reactions like addition polymerization.
From a chemical standpoint, this compound is the product of the esterification of benzoic acid and hexan-2-ol. The synthesis of benzoate esters can be achieved through various methods, including refluxing benzoic acid with the corresponding alcohol in the presence of a catalyst system like Dowex H+/NaI or using selenium-catalyzed oxidation of aldehydes in the presence of an alcohol.
While information specifically for hex-2-yl benzoate is scarce, the closely related isomer, n-hexyl benzoate, is recognized for its chemical function in the fragrance industry. It serves as an excellent modifier and blender, particularly for labdanum-type scents, and also acts as a supporting fixative. Fixatives are less volatile compounds that slow the evaporation of more volatile fragrance components, thus prolonging the scent. The chemical stability and compatibility of such esters are key to these applications.
Chemical Ecology and Natural Product Research
The presence and function of benzoate esters in the natural world are areas of active research, particularly concerning plant and insect interactions.
Direct identification of this compound in essential oils or plant extracts is not prominently reported in the available scientific literature. However, structurally similar compounds have been isolated from natural sources. For instance, the related compound [(Z)-hex-3-enyl] benzoate is a known plant-associated volatile organic compound (VOC). Other research has identified different esters in various plant extracts, such as dodecanoic acid hex-3-enyl ester in Korean Pine needles and various phthalic acid esters in the stem bark of Spondias mombin. An aqueous extract of cloves (Syzygium aromaticum) was found to contain benzoic acid as a minor constituent.
There is no direct evidence confirming this compound as a signaling molecule. However, the role of related compounds provides a strong indication of potential function in this class of molecules. Volatile organic compounds (VOCs) are crucial in chemical ecology, mediating interactions between organisms. For example, volatiles from apple trees infested with light brown apple moth larvae, which include the related compound [(Z)-hex-3-enyl] benzoate, have been shown to attract the parasitoid Dolichogenidia tasmanica. This suggests that benzoate esters can function as kairomones, which are signaling chemicals emitted by one organism that benefit a receiving organism of a different species.
Biochemical Research in Non-Human Organisms (e.g., microbial metabolism)
The metabolism of benzoate esters by microorganisms is not extensively detailed for this specific compound. However, a plausible metabolic pathway can be inferred from the known microbial degradation of its constituent parts. It is scientifically reasonable to propose that the initial step of microbial metabolism involves the enzymatic hydrolysis of the ester bond by a microbial esterase. This reaction would yield benzoic acid and hexan-2-ol.
Following this hydrolysis, the resulting benzoic acid would likely enter a well-documented bacterial metabolic pathway. In many bacteria, including species of Pseudomonas, Acinetobacter, and Alcaligenes, benzoic acid is converted to catechol. This biotransformation proceeds through the formation of an intermediate, 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid, which is then dehydrogenated and decarboxylated to yield catechol. This enzymatic activity is typically induced in bacteria grown in the presence of benzoic acid.
Data Summary Table
| Section | Topic | Key Findings | Citations |
| 7.1.1 | Polymer Intermediate | No specific evidence found for this compound; parent molecule benzoic acid is used in some polymer reactions. | |
| 7.1.2 | Fragrance Chemistry | Functions as an ester; related isomer n-hexyl benzoate acts as a chemical modifier and fixative. | |
| 7.2.1 | Natural Presence | Not directly identified; related compounds like [(Z)-hex-3-enyl] benzoate are found in plants. | |
| 7.2.2 | Signaling Role | No direct evidence; related volatile esters act as signaling molecules (kairomones) in plant-insect interactions. | |
| 7.3 | Microbial Metabolism | Plausible pathway involves initial hydrolysis to benzoic acid, which is then metabolized by bacteria to catechol. |
Involvement in Catabolic Pathways of Aromatic Compounds in Microorganisms
The microbial breakdown of this compound is initiated by the hydrolytic cleavage of its ester bond, a common first step for esterified aromatic compounds. This reaction releases benzoic acid, a central intermediate in the degradation of numerous aromatic pollutants, and 2-hexanol. encyclopedia.pub
The enzymatic hydrolysis of benzoate esters by microorganisms has been documented. For instance, a study on the activation of various n-alkyl benzoate esters by a homogenate of Mycobacterium smegmatis demonstrated that hexyl benzoate is susceptible to mycobacterial esterases. unil.ch This confirms that the ester linkage in a six-carbon benzoate ester can be cleaved by bacterial enzymes. The rate of this hydrolysis is influenced by the length of the alkyl chain; in mycobacteria, the rate of hydrolysis increases from methyl to n-butyl esters before decreasing with longer chains like n-hexyl. unil.ch Similarly, some bacteria, such as Pseudomonas aeruginosa, are known to metabolize larger esters like dibutyl phthalate (B1215562) by first converting them into intermediates like butyl benzoate, which is then hydrolyzed to benzoic acid. nih.gov The degradation of related structures, such as sec-hexylbenzene by the yeast Trichosporon asahii, also yields benzoic acid as a key metabolite, highlighting the convergence of different catabolic routes onto this common intermediate. tandfonline.com
Once formed, benzoic acid is channeled into specific degradation pathways, which vary depending on the microbial species and the presence or absence of oxygen. csic.es
Aerobic Degradation: In the presence of oxygen, the most common pathway involves the hydroxylation of the aromatic ring to form catechol. This reaction is typically catalyzed by a benzoate dioxygenase. The catechol ring is then cleaved by dioxygenases through either ortho- or meta-cleavage pathways, leading to intermediates that can enter central metabolism, such as the Krebs cycle. csic.es
Anaerobic Degradation: Under anaerobic conditions, the strategy is different. Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. This is a central intermediate in the anaerobic degradation of many aromatic compounds. csic.esd-nb.info The aromatic ring of benzoyl-CoA is then dearomatized by a reductase, followed by a series of reactions analogous to beta-oxidation that open the ring and ultimately lead to compounds that can enter central metabolic pathways. csic.es
Hybrid Aerobic Pathway: Some bacteria utilize a hybrid pathway that combines features of both aerobic and anaerobic routes. This pathway begins with the CoA-dependent activation of benzoate to benzoyl-CoA, similar to the anaerobic pathway. However, the subsequent dearomatization step requires molecular oxygen, and the ring is cleaved hydrolytically rather than by an oxygenase. csic.es
The other product of hydrolysis, 2-hexanol, would be catabolized through pathways for aliphatic alcohols. This typically involves oxidation by alcohol dehydrogenases to the corresponding ketone (2-hexanone), which is then further metabolized.
Interactive Table 1: Key Microbial Pathways for Benzoate Degradation
| Pathway Type | Key Initial Reaction | Central Intermediate | Oxygen Requirement | Final Products (Pre-Central Metabolism) | Reference |
| Classical Aerobic | Ring hydroxylation | Catechol | Obligate Aerobic | Muconic acid or 2-Hydroxymuconic semialdehyde | csic.es |
| Anaerobic | CoA thioesterification | Benzoyl-CoA | Obligate Anaerobic | Aliphatic dicarboxyl-CoA derivatives | csic.esd-nb.info |
| Hybrid Aerobic | CoA thioesterification | Benzoyl-CoA | Aerobic | Aliphatic intermediates | csic.es |
Enzyme-Mediated Transformations and Biocatalysis
Enzymes, particularly hydrolases like lipases and esterases, are central to the transformation of this compound. These biocatalysts can mediate the hydrolysis of the ester bond and are widely used in various biotechnological applications.
The primary enzyme-mediated transformation is hydrolysis, which is the reverse of esterification. This reaction is of significant interest in bioremediation and biocatalysis. encyclopedia.pubnih.gov Research has shown that bacterial esterases are capable of hydrolyzing benzoate esters. In a study using a mycobacterial homogenate, n-hexyl benzoate was effectively hydrolyzed, demonstrating the feasibility of this transformation. unil.ch Commercially available immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are renowned for their broad substrate specificity and efficiency in catalyzing ester hydrolysis and synthesis under mild conditions, and would likely be effective on this compound. conicet.gov.arua.es Lipases from Pseudomonas cepacia have also been used in the enzymatic hydrolysis of related compounds like hexenyl acetates for kinetic resolution, indicating their potential for stereoselective transformations involving esters with six-carbon alcohol moieties. researchgate.net
Beyond simple hydrolysis, other enzyme classes can modify the ester without cleaving it. For example, cytochrome P450 enzymes have been shown to perform selective C-H bond activation on the alcohol portion of related molecules. In one study, mutants of cytochrome P450cam were used to hydroxylate cyclohexyl benzoate and 1-cyclohex-2-enyl benzoate at the C-4 position of the cyclohexyl ring. researchgate.net This demonstrates that enzymes can functionalize the alicyclic part of the ester while leaving the benzoate group intact, opening avenues for creating more complex molecules through biocatalysis.
The efficiency of these enzymatic transformations can be influenced by the structure of the ester. The study on n-alkyl benzoates revealed that the rate of enzymatic hydrolysis is dependent on the length and structure of the alcohol chain. unil.ch This substrate specificity is a key consideration in designing biocatalytic processes.
Interactive Table 2: Research Findings on Enzymatic Hydrolysis of n-Alkyl Benzoates by Mycobacterium smegmatis Homogenate
| Compound | Alkyl Chain | Relative Rate of Hydrolysis (Normalized to Butyl Benzoate) | Reference |
| Methyl benzoate | C1 | 0.15 | unil.ch |
| Ethyl benzoate | C2 | 0.38 | unil.ch |
| Propyl benzoate | C3 | 0.77 | unil.ch |
| Butyl benzoate | C4 | 1.00 | unil.ch |
| Pentyl benzoate | C5 | 0.85 | unil.ch |
| Hexyl benzoate | C6 | 0.62 | unil.ch |
Environmental Dynamics and Biotransformation
Degradation Pathways in Environmental Matrices (e.g., water, soil)
The environmental fate of benzoate (B1203000) esters like hex-2-yl benzoate is influenced by several degradation processes. In soil, biodegradation is anticipated to be the primary degradation pathway. nih.gov For instance, isodecyl benzoate is considered readily biodegradable, showing 77.7% biodegradation over 28 days in a standard OECD test. europa.eu While specific studies on hex-2-yl benzoate are limited, data on related compounds suggest its potential for microbial breakdown in soil environments.
In aquatic environments, hydrolysis and photodegradation are key abiotic degradation pathways for esters. The hydrolysis half-life of a benzoate ester can vary significantly depending on the pH of the water. For example, the estimated hydrolysis half-life for isodecyl benzoate is 10.7 years at a pH of 7 and decreases to 1.1 years at a pH of 8. europa.eu For methyl benzoate, the estimated half-life at pH 8 and 10°C is 1.8 years. oieau.fr This indicates that under more alkaline conditions, hydrolysis can be a more significant degradation route.
It's important to note that while there is a lack of specific data for hex-2-yl benzoate, information from structurally similar compounds like butyl benzoate and isodecyl benzoate provides valuable insights into its likely environmental behavior. nih.goveuropa.eu
Microbial Metabolism and Bioremediation Potential for Benzoate-Related Structures
The microbial metabolism of benzoate and its derivatives is a key process in their environmental degradation and forms the basis for bioremediation strategies. sci-hub.senih.govnih.gov Microorganisms, including various bacteria and fungi, have evolved diverse metabolic pathways to utilize these aromatic compounds as a source of carbon and energy. sci-hub.senih.gov
Under aerobic conditions, two main strategies for benzoate catabolism have been identified. researchgate.net The classical pathway involves the hydroxylation of the aromatic ring to form catechol, which is then cleaved by a dioxygenase. nih.gov A second, "hybrid" aerobic pathway begins with the activation of benzoate to benzoyl-CoA, followed by dearomatization and ring cleavage. researchgate.netnih.gov This initial activation step is also characteristic of the anaerobic degradation pathway. nih.gov
Anaerobic degradation of benzoate is a critical process in environments devoid of oxygen, such as sediments and contaminated groundwater. pnas.orgfrontiersin.org This process is initiated by the formation of benzoyl-CoA, which then undergoes a reductive pathway to break the aromatic ring. nih.govpnas.orgacademicjournals.org This central pathway is utilized by various anaerobic bacteria, including denitrifying, sulfate-reducing, and phototrophic bacteria. pnas.orgfrontiersin.org For example, in the phototrophic bacterium Rhodopseudomonas palustris, a cluster of genes has been identified that are responsible for the anaerobic degradation of benzoate and related compounds. pnas.org Similarly, in Azoarcus sp. CIB, both aerobic and anaerobic degradation pathways for benzoate have been observed, with a cross-regulation between the two systems. nih.gov
The efficiency of benzoate biodegradation can be influenced by various environmental factors. For instance, the presence of other nutrients, such as nitrogen and phosphorus sources, can impact the degradation rate. nih.gov Studies on Pseudomonas citronellolis have shown that while some nutrients like ammonium (B1175870) chloride and magnesium sulfate (B86663) can enhance sodium benzoate degradation, high concentrations of potassium dihydrogen phosphate (B84403) can have an inhibitory effect. nih.gov
The bioremediation potential of these microbial pathways is significant. sci-hub.senih.gov By understanding the genetic and metabolic machinery involved, it may be possible to enhance the natural attenuation of benzoate-contaminated sites. sci-hub.senih.govnih.gov For example, in sulfate-reducing marine sediments, the addition of conductive iron oxides like magnetite has been shown to enhance the rate of benzoate degradation. frontiersin.org Furthermore, stable isotope probing techniques have helped to identify key bacterial players in the biodegradation of benzoate and other aromatic pollutants in contaminated soils, including members of the genera Rhodanobacter, Burkholderia, and Pseudomonas. plos.org
| Microbial Genus | Metabolic Condition | Key Role/Pathway | Reference |
|---|---|---|---|
| Pseudomonas | Aerobic | Degradation of sodium benzoate. | nih.gov |
| Rhodopseudomonas | Anaerobic (Phototrophic) | Anaerobic degradation of benzoate and related compounds. | pnas.org |
| Azoarcus | Aerobic/Anaerobic | Both aerobic (box pathway) and anaerobic (bzd pathway) degradation of benzoate. | nih.gov |
| Rhodanobacter | Aerobic | Assimilation of benzoate in contaminated soil. | plos.org |
| Burkholderia | Aerobic | Assimilation of benzoate in contaminated soil. | plos.org |
| Desulfobulbaceae | Anaerobic (Sulfate-reducing) | Involved in syntrophic benzoate degradation. | frontiersin.org |
Transformation Products and Fate in Aquatic Systems (e.g., chlorination by-products of related UV filters)
Benzoate esters, particularly those used as UV filters in personal care products, can undergo transformation in aquatic environments, leading to the formation of various by-products. researchgate.netresearchgate.netwiley.com A significant transformation process is chlorination, which can occur in swimming pools and water treatment facilities where chlorine is used as a disinfectant. researchgate.netresearchgate.netnih.gov
Studies on the UV filter diethylaminohydroxybenzoyl hexyl benzoate (DHHB), a compound structurally related to hex-2-yl benzoate, have shown that it reacts with sodium hypochlorite (B82951) in aqueous solutions to form chlorinated transformation products. researchgate.netresearchgate.netresearchgate.net High-performance liquid chromatography/mass spectrometry (HPLC/MS) analysis has identified the formation of several chlorinated derivatives of DHHB. researchgate.net These transformation products can have different properties and toxicities compared to the parent compound. researchgate.netresearchgate.net For example, while the toxicity of chlorinated DHHB to photobacteria was found to be in a similar range as the parent compound, the chlorinated products were more toxic to daphnids. researchgate.net
The process of chlorination can involve the substitution of chlorine atoms onto the aromatic ring or on the alkyl side chains of the benzoate ester. google.comgoogle.com The specific products formed can depend on the reaction conditions, such as the concentration of chlorine and the presence of light. google.comgoogle.com For instance, the chlorination of methyl benzoate can lead to the formation of chloromethyl benzoate. google.com
Beyond chlorination, other transformation processes can occur. For example, some UV filters can undergo photooxidation, leading to a range of transformation products. nih.gov The estrogenicity of these transformation products can differ from the parent compound, highlighting the importance of understanding the full lifecycle of these chemicals in the environment. nih.gov
In soil aquifer treatment systems, which are used for wastewater reclamation, UV filters and their transformation products can accumulate in the biofilm and sediment. acs.org This suggests that these environmental compartments can act as both sinks and reactors for these compounds. acs.org
Ecotoxicological Considerations (non-human, e.g., aquatic model organisms for related compounds)
The ecotoxicological effects of benzoate esters and their transformation products are a key consideration for their environmental risk assessment. researchgate.netresearchgate.netplymouth.ac.uk While specific data for hex-2-yl benzoate is scarce, studies on related compounds provide insights into their potential impacts on aquatic organisms.
Benzoic acid and its salts have been shown to have low to moderate toxicity to a range of aquatic organisms. who.intwho.int For example, the 48-hour LC50 for the freshwater fish golden ide (Leuciscus idus) exposed to benzoic acid was 460 mg/L. who.int For the water flea Daphnia magna, the 24-hour EC50 for immobilization was found to be pH-dependent, with a lower value of 102 mg/L at acidic pH. who.int Embryos of Daphnia magna have been shown to be particularly sensitive to benzoic acid. ncl.edu.tw
Structurally similar compounds, such as the UV filter diethylaminohydroxybenzoyl hexyl benzoate (DHHB), have also been studied. researchgate.netresearchgate.net The acute toxicity of DHHB and its chlorinated by-products has been assessed using various aquatic model organisms. researchgate.netresearchgate.net One study found that microalgae were more sensitive to DHHB than its chlorinated products, while daphnids were more affected by the chlorinated by-products. researchgate.net This highlights that the transformation of parent compounds can lead to derivatives with altered toxicity profiles. researchgate.net
Other benzoate esters, such as benzyl (B1604629) benzoate, are known to be moderately toxic to fish and birds. herts.ac.uk Phthalate (B1215562) esters, which share some structural similarities with benzoate esters, have been shown to have endocrine-disrupting effects on aquatic organisms, including algae, crustaceans, and fish. nih.gov
Zebrafish (Danio rerio) are a common model organism for ecotoxicological studies. Research on various chemicals has demonstrated their utility in assessing developmental toxicity and other adverse effects. researchgate.netmdpi.comcadaster.eunih.gov For example, studies on bisphenol A (BPA) and tetrabromobisphenol A (TBBPA) have shown that they can retard the development of zebrafish embryos. nih.gov While not directly on hex-2-yl benzoate, these studies underscore the importance of using model organisms to understand the potential ecotoxicological risks of chemical compounds.
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Benzoic Acid | Golden Ide (Leuciscus idus) | 48-hour LC50 | 460 | who.int |
| Benzoic Acid | Daphnia magna | 24-hour EC50 (immobilization, acidic pH) | 102 | who.int |
| Sodium Benzoate | Daphnia magna neonates | 48-hour EC50 | 135.2 ± 4.7 | ncl.edu.tw |
| Benzyl Benzoate | Fish | Acute Toxicity | Moderate | herts.ac.uk |
| Bisphenol A (BPA) | Daphnia magna | 48-hour EC50 | 8.91 | nih.gov |
| Bisphenol A (BPA) | Zebrafish (Danio rerio) | 96-hour LC50 | 9.06 | nih.gov |
| Tetrabromobisphenol A (TBBPA) | Daphnia magna | 48-hour EC50 | 0.69 | nih.gov |
| Tetrabromobisphenol A (TBBPA) | Zebrafish (Danio rerio) | 96-hour LC50 | 1.78 | nih.gov |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzoate (B1203000) esters often relies on Fischer-Speier esterification, which typically requires strong acid catalysts and high temperatures, leading to potential environmental concerns and energy inefficiency. dergipark.org.tr Future research is poised to pivot towards the development of novel and sustainable synthetic routes for Benzoic acid, hex-2-yl ester, minimizing waste and environmental impact.
A significant area of exploration is the application of biocatalysis. The use of lipases, for instance, offers a milder and more selective alternative to chemical catalysts. wiley.com Lipases can operate under ambient conditions and in solvent-free systems, which aligns with the principles of green chemistry. researchgate.net Research into the enzymatic synthesis of various esters, including those with aromatic properties, has shown promising results, achieving high yields. wiley.comresearchgate.netmedcraveonline.com The immobilization of enzymes, such as Candida rugosa lipase (B570770) on materials like biochar, has been shown to enhance stability and reusability, making the process more economically viable. researchgate.net Future studies could focus on identifying or engineering specific lipases that exhibit high activity and selectivity for the esterification of benzoic acid with hex-2-ol. The investigation of reaction kinetics and optimization of parameters such as temperature, substrate molar ratio, and enzyme loading will be crucial for developing an efficient enzymatic process for this compound. researchgate.net
Photocatalysis also presents a novel frontier for ester synthesis. Recent research has demonstrated the visible-light-induced synthesis of esters via a self-propagating radical reaction, offering a mild and efficient method. acs.org This approach avoids the need for high temperatures and harsh reagents. Adapting such photocatalytic systems for the specific synthesis of this compound could represent a significant advancement in sustainable ester production.
| Synthetic Route | Catalyst/Medium | Potential Advantages for this compound | Key Research Focus |
| Enzymatic Esterification | Lipases (e.g., from Candida rugosa) | High selectivity, mild reaction conditions, reduced byproducts. | Screening and engineering of specific lipases, optimization of reaction parameters, enzyme immobilization. |
| Deep Eutectic Solvents | p-TSA/BTEAC | Green, recyclable solvent-catalyst system, high conversion rates. | Tailoring DES composition, process optimization, and catalyst reusability studies. |
| Photocatalysis | Visible-light photosensitizers | Mild conditions, energy-efficient, novel reaction mechanism. | Adaptation of existing photocatalytic systems, investigation of reaction scope and limitations. |
Exploration of Undiscovered Reactivity and Transformations
The chemical reactivity of this compound remains largely uncharted territory. Future research should aim to uncover novel transformations that could expand its utility in organic synthesis. The ester functional group, while generally stable, can undergo a variety of reactions beyond simple hydrolysis. libretexts.org
One area of significant potential is the exploration of photocatalytic reactions. The benzoate moiety can act as a photosensitization catalyst or auxiliary in C(sp3)–H fluorination reactions. rsc.org This suggests that this compound itself could participate in or mediate light-induced transformations. Research could investigate its potential as a photosensitizer or its reactivity in photochemical processes, such as [2+2] cycloadditions or radical-mediated reactions. researchgate.net The development of photocatalytic multielectron reduction of esters to generate carbinol anions opens up possibilities for umpolung reactivity, where the ester functions as a nucleophile. nih.gov Applying such methodologies to this compound could lead to the synthesis of novel and complex molecules.
Another avenue for exploration is the transition-metal-catalyzed functionalization of the aromatic ring or the alkyl chain. For instance, iridium-catalyzed ortho-C–H borylation of benzoate esters has been developed, providing a route to functionalized aromatic compounds. rsc.org Investigating similar C–H activation strategies on the benzene (B151609) ring or the hexyl chain of this compound could yield a range of valuable derivatives. Furthermore, the development of methods for the reductive cleavage of the ester bond under mild conditions, for example using lithium and a catalytic amount of naphthalene, could provide an alternative to traditional reduction methods. organic-chemistry.org
The thermal decomposition of benzoate esters is another area that warrants further investigation. Studies on the pyrolysis of related esters could provide insights into the potential decomposition pathways of this compound, which could be relevant in high-temperature applications or for understanding its stability. researchgate.net
| Reaction Type | Reagents/Catalysts | Potential Products | Research Focus |
| Photocatalytic Reactions | Visible light, photosensitizers | Functionalized esters, diols | Exploring photosensitizing properties, radical reactions, multielectron reduction. |
| C–H Functionalization | Iridium complexes, other transition metals | Borylated or otherwise functionalized esters | Site-selective functionalization of the aromatic ring and alkyl chain. |
| Reductive Cleavage | Lithium, naphthalene | Alcohols and benzoic acid | Development of mild and selective reduction methods. |
Advanced Characterization Techniques for Complex Systems
A thorough understanding of the properties and behavior of this compound, particularly in complex mixtures or biological systems, necessitates the application of advanced characterization techniques. Future research should focus on employing and developing sophisticated analytical methods to probe its structure, interactions, and transformations.
Mass spectrometry (MS) will be a pivotal tool. High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of isomeric and isobaric compounds, which is particularly relevant when studying complex reaction mixtures or environmental samples. mdpi.com Tandem mass spectrometry (MS/MS) techniques, such as collision-activated dissociation (CAD), can provide detailed structural information. acs.org However, differentiating between isomeric esters can be challenging with conventional MS methods. acs.orgnih.gov Therefore, the development of novel MS-based methods is crucial. For instance, ion-molecule reactions within the mass spectrometer, followed by diagnostic fragmentation, have shown promise in differentiating isomeric sulfonate esters and could be adapted for benzoate esters. acs.orgnih.gov Photodissociation mass spectrometry of derivatized esters is another powerful technique for distinguishing between isomers by providing unique fragmentation patterns. uow.edu.au The application of these advanced MS techniques could be instrumental in studying the metabolism and environmental degradation of this compound, allowing for the confident identification of its various isomers and metabolites.
Spectroscopic techniques also offer powerful means for analysis. While standard techniques like UV-visible and FT-IR spectroscopy provide basic characterization, more advanced applications are on the horizon. spectroscopyonline.compjoes.compjoes.com For example, FT-NIR spectroscopy has been successfully used for the rapid and non-destructive analysis of acrylic acid esters, determining key quality parameters. azom.com This approach could be developed for the in-line monitoring of the synthesis or purification of this compound. Furthermore, advanced NMR techniques can provide detailed structural elucidation and can be used to study molecular interactions in solution. beilstein-journals.org The combination of spectroscopic data with chemometric approaches can enhance the ability to discriminate between samples and extract meaningful information from complex datasets. mdpi.com
| Technique | Application | Potential Insights for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Identification in complex mixtures | Unambiguous identification of isomers and metabolites. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation | Differentiation of isomeric structures through fragmentation patterns. |
| Ion-Molecule Reaction Mass Spectrometry | Isomer differentiation | Development of specific methods to distinguish this compound from its isomers. |
| Photodissociation Mass Spectrometry | Isomer differentiation | Generation of unique fragment ions for structural confirmation. |
| FT-NIR Spectroscopy | Process analytical technology | Real-time monitoring of synthesis and purification. |
| Advanced NMR Spectroscopy | Structural and interaction studies | Detailed structural confirmation and study of interactions in solution. |
Expanding Applications in Green Chemistry and Sustainable Technologies
The principles of green chemistry encourage the use of substances that are benign and derived from renewable resources. Future research should explore the potential of this compound in applications that align with these principles. Given that alkyl benzoates can be produced from renewable sources, they are attractive candidates for various sustainable technologies. acs.orgfigshare.com
One potential application is as a green solvent. The properties of this compound, such as its expected low volatility and good solvency for certain compounds, could make it a suitable replacement for more hazardous and volatile organic solvents in various chemical processes. Research would be needed to characterize its solvent properties, including its polarity, viscosity, and ability to dissolve a range of solutes.
Another promising area is its use as a plasticizer. Benzoate esters are already used as alternatives to phthalate (B1215562) plasticizers due to their lower toxicity. researchgate.netresearchgate.net Investigating the plasticizing properties of this compound in various polymers could lead to the development of safer and more environmentally friendly plastic formulations. Its biodegradability would be a key advantage in this context. researchgate.net
The fragrance and flavor industry is another sector where this compound could find sustainable applications. Many natural esters contribute to the scent and taste of fruits and flowers. lookchem.comchemicalbook.com While the sensory properties of this compound are not well-documented, research into its odor and flavor profile could reveal its potential as a fragrance or flavoring agent, potentially produced via sustainable enzymatic routes.
Furthermore, the potential of alkyl benzoates in energy storage applications, such as for hydrogen storage, is an emerging area of research. acs.orgfigshare.com While speculative for this compound specifically, its chemical structure could be amenable to modifications that would allow it to participate in hydrogen storage and release cycles.
| Application Area | Rationale | Key Research Questions |
| Green Solvent | Potential for low volatility and good solvency. | What are the detailed solvent properties (polarity, viscosity, etc.)? In which reactions can it replace hazardous solvents? |
| Biodegradable Plasticizer | Lower toxicity compared to phthalates. | What are its plasticizing effects on various polymers? How does its biodegradability compare to other plasticizers? |
| Fragrance/Flavoring Agent | Esters are common in natural scents and flavors. | What is the odor and flavor profile? Can it be produced economically via green synthesis for this application? |
| Energy Storage | Emerging research on alkyl benzoates for hydrogen storage. | Can the structure be modified for efficient hydrogen storage and release? What are the thermodynamics and kinetics of such a system? |
Deeper Understanding of Environmental Fate and Biotransformation Mechanisms
To ensure the safe and sustainable use of this compound, a thorough understanding of its environmental fate and biotransformation is crucial. Future research should focus on elucidating its persistence, degradation pathways, and potential ecological impact.
The primary route of biotransformation for alkyl benzoates is expected to be enzymatic hydrolysis to benzoic acid and the corresponding alcohol, in this case, hexan-2-ol. researchgate.netindustrialchemicals.gov.au This hydrolysis is catalyzed by esterases found in various organisms and tissues. researchgate.netpharmacy180.com Benzoic acid is a common natural product and is readily biodegraded by numerous microorganisms under both aerobic and anaerobic conditions. ncl.ac.ukwits.ac.za The resulting hexan-2-ol is also expected to be biodegradable. However, the rate and extent of hydrolysis of this compound itself need to be experimentally determined. Studies on the biodegradation kinetics of other benzoate esters have shown that the structure of the alcohol moiety can significantly influence the degradation rate. researchgate.net
Research should employ standardized biodegradation tests (e.g., OECD guidelines) to assess the ready biodegradability of this compound. Furthermore, studies using microbial consortia from relevant environmental compartments (e.g., soil, water, sediment) can provide more realistic insights into its environmental persistence. ncl.ac.uk Identifying the specific microorganisms and enzymes involved in its degradation would be a significant step forward. ncl.ac.ukmdpi.com
The potential for bioaccumulation should also be investigated. While its expected metabolism to more polar compounds suggests a low bioaccumulation potential, experimental data are needed for confirmation. acme-hardesty.com The octanol-water partition coefficient (log Kow) is a key parameter in this assessment, and its experimental determination is important.
Finally, understanding the complete biotransformation pathway is essential. This includes identifying not only the primary hydrolysis products but also any subsequent metabolites. Advanced analytical techniques, such as high-resolution mass spectrometry, will be indispensable for identifying and quantifying these metabolites in complex environmental or biological matrices. mdpi.com
| Research Area | Methodology | Key Information to be Obtained |
| Biodegradation Kinetics | Standardized biodegradation tests (e.g., OECD 301) | Rate and extent of biodegradation; classification as readily biodegradable or persistent. |
| Microbial Degradation Studies | Incubation with microbial consortia from soil/water | Identification of degrading microorganisms and enzymatic pathways. |
| Bioaccumulation Potential | Measurement of octanol-water partition coefficient (log Kow) | Assessment of the likelihood of accumulation in organisms. |
| Metabolite Identification | HRMS, NMR spectroscopy | Elucidation of the complete biotransformation pathway and identification of all significant metabolites. |
Q & A
Q. What experimental design strategies optimize this compound synthesis under varying conditions?
- Methodology : Apply response surface methodology (RSM) to model interactions between temperature, catalyst concentration, and reaction time. Use a central composite design (CCD) with ANOVA to identify significant factors, as demonstrated in yogurt fermentation studies for benzoic acid derivatives .
- Critical Parameters : Track byproduct formation (e.g., unreacted hex-2-ol) via GC-MS and adjust pH to minimize hydrolysis .
Q. How do structural analogs (e.g., 2-ethylhexyl benzoate) inform reactivity studies of this compound?
- Comparative Analysis : Analyze substituent effects on ester stability using analogs like 2-ethylhexyl benzoate (C₁₅H₂₂O₃). Compare hydrolysis rates under acidic/alkaline conditions via kinetic studies .
- Spectroscopic Tools : Use NMR (¹³C for carbonyl shifts) and high-resolution mass spectrometry (HRMS) to confirm degradation products .
Q. What safety protocols are essential when handling this compound in prolonged experiments?
- Risk Mitigation : Avoid dust formation (use fume hoods) and store in airtight containers away from oxidizers. Refer to CLP classifications for skin/eye irritation risks .
- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .
Data Interpretation and Validation
Q. How reliable are NIST-derived gas-phase properties for this compound in predictive modeling?
- Validation Framework : Cross-check Cp,gas and η (viscosity) values from NIST with quantum mechanical calculations (e.g., Gaussian at B3LYP/6-31G* level). Address deviations by refining force field parameters in molecular dynamics simulations .
Q. What chromatographic techniques resolve co-eluting impurities in this compound samples?
- Methodology : Use reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) for high-resolution separation. Validate purity against reference standards (≥95% HPLC assay) .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 206.28 g/mol | MS | |
| logPoct/wat | 3.8 (calc.) | Crippen Method | |
| Boiling Point (Tboil) | 298°C (est.) | Joback Method | |
| ΔvapH° | 58.2 kJ/mol | NIST Webbook |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
